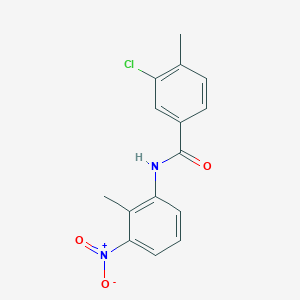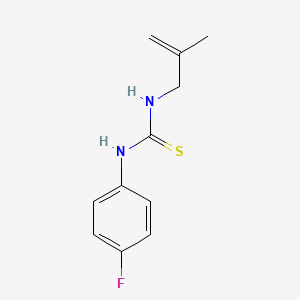
N-(4-fluorophenyl)-N'-(2-methyl-2-propen-1-yl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-N'-(2-methyl-2-propen-1-yl)thiourea, also known as A77 1726, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of drugs called disease-modifying antirheumatic drugs (DMARDs) and is used to treat autoimmune diseases such as rheumatoid arthritis and lupus.
Mecanismo De Acción
N-(4-fluorophenyl)-N'-(2-methyl-2-propen-1-yl)thiourea 1726 inhibits DHODH by binding to the active site of the enzyme and preventing the conversion of dihydroorotate to orotate. This leads to a decrease in the production of pyrimidine nucleotides, which are essential for the proliferation of immune cells. As a result, the immune response is suppressed, leading to a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-N'-(2-methyl-2-propen-1-yl)thiourea 1726 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of autoimmune diseases. It also reduces the proliferation of activated T cells and B cells, which are responsible for the production of autoantibodies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-fluorophenyl)-N'-(2-methyl-2-propen-1-yl)thiourea 1726 is its specificity for DHODH, which makes it a potent inhibitor of the enzyme. It has also been shown to have a good safety profile, with few side effects reported in clinical trials. However, one limitation of N-(4-fluorophenyl)-N'-(2-methyl-2-propen-1-yl)thiourea 1726 is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on N-(4-fluorophenyl)-N'-(2-methyl-2-propen-1-yl)thiourea 1726. One area of interest is the development of new formulations of the drug that improve its solubility and bioavailability. Another area of research is the identification of new targets for N-(4-fluorophenyl)-N'-(2-methyl-2-propen-1-yl)thiourea 1726, which could expand its therapeutic applications beyond autoimmune diseases. Finally, there is a need for further studies to investigate the long-term safety and efficacy of the drug in clinical use.
Métodos De Síntesis
The synthesis of N-(4-fluorophenyl)-N'-(2-methyl-2-propen-1-yl)thiourea 1726 involves the reaction of 4-fluoroaniline with methyl acrylate and thiourea in the presence of a base. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-N'-(2-methyl-2-propen-1-yl)thiourea 1726 has been extensively studied for its therapeutic potential in autoimmune diseases. It works by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. This inhibition leads to a reduction in the production of immune cells, which helps to alleviate the symptoms of autoimmune diseases.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-3-(2-methylprop-2-enyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2S/c1-8(2)7-13-11(15)14-10-5-3-9(12)4-6-10/h3-6H,1,7H2,2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSCEJDTTFBMMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNC(=S)NC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-(2-methylprop-2-en-1-yl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

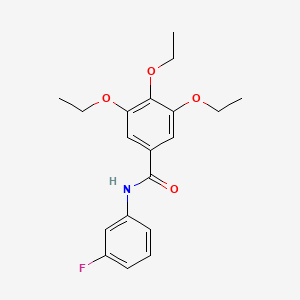
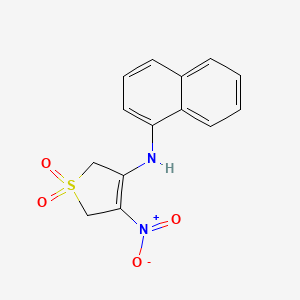
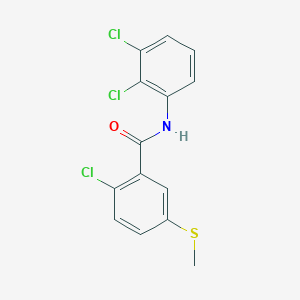
![2-[2-(2,4-dimethylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5711815.png)
![3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanoic acid](/img/structure/B5711828.png)
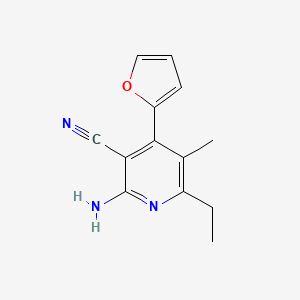
![1-[(2-chlorophenoxy)acetyl]-4-methylpiperidine](/img/structure/B5711845.png)
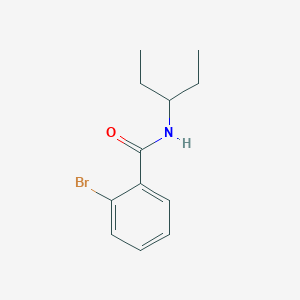
![1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5711864.png)
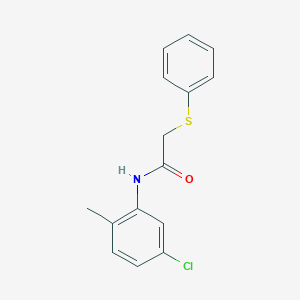
![2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol](/img/structure/B5711891.png)
![N-cyclohexyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5711897.png)
![1-[2-(1-pyrrolidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5711905.png)
